![molecular formula C7HCl3FN3 B8143843 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B8143843.png)
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Overview
Description
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is an organic compound with the molecular formula C7HCl3FN3. It is characterized by the presence of three chlorine atoms and one fluorine atom attached to a pyrido[4,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine typically involves the halogenation of pyrido[4,3-d]pyrimidine derivatives. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent . The reaction is usually carried out under controlled conditions to ensure the selective introduction of chlorine and fluorine atoms at the desired positions on the pyrido[4,3-d]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine family exhibit potent anticancer properties. For instance, derivatives of 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine have been investigated for their ability to inhibit specific cancer cell lines. A notable study found that this compound can selectively target mutant KRAS proteins, which are prevalent in various cancers such as pancreatic and colorectal cancer .
Case Study: KRAS Inhibition
- Objective : Evaluate the efficacy of this compound in inhibiting KRAS G12D.
- Methodology : The compound was tested on AsPC-1 cells (a pancreatic cancer cell line).
- Results : The compound demonstrated significant inhibition of KRAS G12D activity and downstream signaling pathways compared to control groups .
Table 1: Summary of Anticancer Studies
Study Reference | Cancer Type | Key Findings |
---|---|---|
Pancreatic | Significant inhibition of KRAS G12D activity | |
Colorectal | Selective targeting of mutant KRAS proteins |
Drug Development
The unique structure of this compound allows it to serve as a scaffold for developing novel therapeutics. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins.
Example Application : Development of small molecule inhibitors targeting lysosomal membrane proteins (LMPs) has shown promise in drug delivery systems. The integration of this compound into drug design can improve the efficacy of therapeutic agents by enhancing their cellular uptake and specificity .
Table 2: Potential Drug Development Applications
Application Area | Description |
---|---|
Drug Delivery Systems | Enhances cellular uptake of therapeutic agents |
Small Molecule Inhibitors | Targets specific proteins involved in disease pathways |
Research on Mechanisms of Action
Investigations into the mechanisms by which this compound exerts its biological effects have revealed insights into its interaction with cellular pathways. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling cascades.
Mechanism Study Example :
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4,7-Trichloro-8-fluoroquinazoline
- 2,4,7-Trichloro-8-fluoropyrimidine
- 2,4,7-Trichloro-8-fluoropyridine
Uniqueness
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern on the pyrido[4,3-d]pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound characterized by its unique molecular structure, which includes three chlorine atoms and one fluorine atom attached to a pyrido[4,3-d]pyrimidine core. Its molecular formula is and it has a molecular weight of approximately 252.5 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance the compound's ability to form strong interactions with biological targets, facilitating either inhibition or modulation of biochemical pathways .
Inhibitory Effects
Research indicates that this compound acts as an inhibitor of the KRAS G12D mutation, a significant target in cancer therapy due to its role in various malignancies. This mutation is implicated in the development and progression of pancreatic and colorectal cancers . The compound's ability to selectively inhibit mutated forms of KRAS presents a promising avenue for therapeutic intervention.
Comparative Biological Activity
The biological activity of this compound can be compared with similar compounds in the pyrido[4,3-d]pyrimidine family. For instance:
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Inhibitor of KRAS G12D | Strong halogen interactions |
2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine | Enzyme inhibitor | Methyl group enhances lipophilicity |
2,4-Dichloro-6-fluoropyrido[4,3-d]pyrimidine | Antiviral activity | Different substitution pattern |
This table illustrates how variations in chemical structure affect biological activity and therapeutic potential.
Case Study: KRAS Inhibition
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting cell proliferation in cancer cell lines harboring the KRAS G12D mutation. The compound was tested against a panel of cancer cell lines where it showed significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the disruption of downstream signaling pathways typically activated by KRAS mutations .
Pharmacokinetics and Toxicology
Further research into the pharmacokinetics of this compound revealed favorable absorption characteristics when administered orally. Toxicological studies indicated a low toxicity profile at therapeutic doses but highlighted the need for further investigation into long-term effects and potential off-target interactions .
Properties
IUPAC Name |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXDPMYCUSDQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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